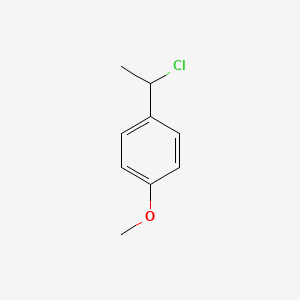![molecular formula C14H17NO5 B1352728 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione CAS No. 75001-08-0](/img/structure/B1352728.png)
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione
Descripción general
Descripción
This compound is a derivative of isoindole-1,3-dione, also known as phthalimide, with a long chain ether group attached to it. The ether chain contains hydroxyethyl groups, which are often used in polymer science to increase water solubility .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar phthalimide core, with the long, flexible ether chain extending out from it. This could potentially allow the compound to form hydrogen bonds with other molecules through the hydroxy groups .Chemical Reactions Analysis
Phthalimides are known to undergo reactions at the carbonyl groups, such as nucleophilic acyl substitution, or at the nitrogen atoms, such as in the Gabriel synthesis of primary amines. The ether chain might also undergo reactions, particularly at the hydroxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by both the phthalimide core and the ether chain. Phthalimides are typically crystalline solids with high melting points, while the ether chain would likely increase the solubility of the compound in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has delved into the synthesis of polysubstituted isoindole-1,3-dione analogues, including methods that might encompass compounds similar to 2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione. For instance, Tan et al. (2014) reported on the convenient synthesis of new polysubstituted isoindole-1,3-dione analogues, offering insights into chemical reactions and structural determinations that could be relevant to the synthesis and characterization of the compound Tan, Kazancioglu, Aktaş, Gündoğdu, Şahin, Kishali, & Kara, 2014.
Crystal Structure Analysis
The crystal structure and molecular interactions of isoindole-1,3-dione derivatives have been a subject of interest. For example, Abdellaoui et al. (2019) provided an in-depth crystal structure, Hirshfeld surface analysis, and DFT studies of a compound closely related to the one , highlighting the importance of molecular structure in understanding the compound's potential applications and interactions Abdellaoui, Hökelek, Capet, Renard, Haoudi, Skalli, & Kandri Rodi, 2019.
Safety And Hazards
Direcciones Futuras
Future research on this compound could involve investigating its potential uses. For example, phthalimides have uses in organic synthesis and in the production of certain polymers, while ethers with hydroxy groups are used in a variety of applications, including as surfactants and in pharmaceuticals .
Propiedades
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c16-6-8-20-10-9-19-7-5-15-13(17)11-3-1-2-4-12(11)14(15)18/h1-4,16H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHEZLQRARQJFLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457030 | |
| Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[2-(2-Hydroxy-ethoxy)-ethoxy]-ethyl}-isoindole-1,3-dione | |
CAS RN |
75001-08-0 | |
| Record name | 2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

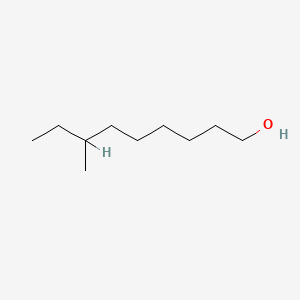


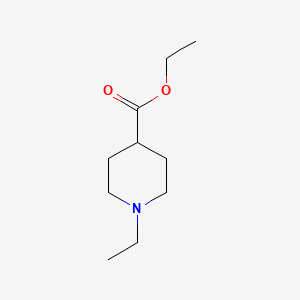
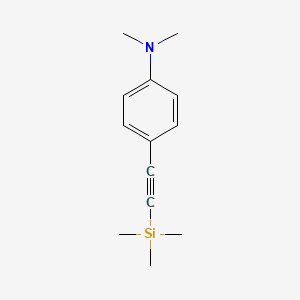
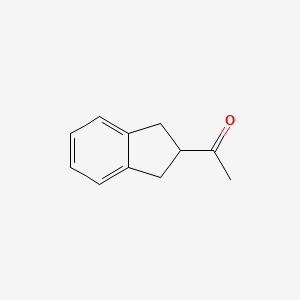


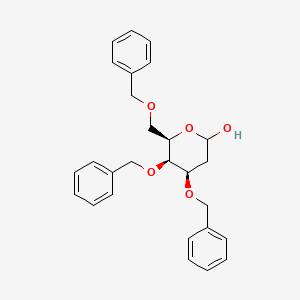
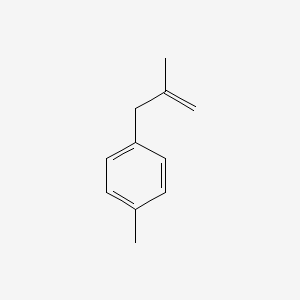
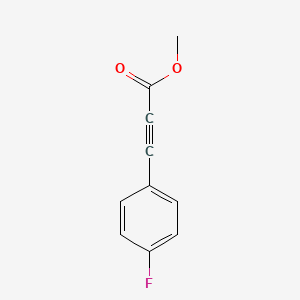
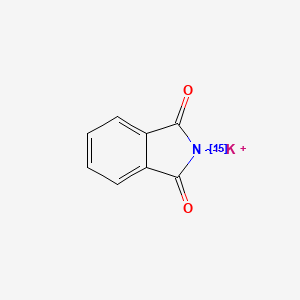
![N-benzyl-2-[(2-bromopyridin-3-yl)oxy]acetamide](/img/structure/B1352672.png)
